Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester
Overview
Description
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester, also known as N-(9-Fluorenylmethoxycarbonyl)isocyanate, is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.26 g/mol . This compound is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with phosgene or triphosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with an amine yields a urea derivative, while reaction with an alcohol forms a carbamate .
Scientific Research Applications
Chemistry
In chemistry, Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules .
Biology
In biological research, this compound is used in the modification of biomolecules. It can be used to introduce specific functional groups into proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms .
Medicine
In medicine, this compound is used in the development of drug delivery systems. It can be used to modify drug molecules to improve their stability, solubility, and bioavailability .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used in the synthesis of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester involves the formation of covalent bonds with nucleophiles. The isocyanate group reacts with nucleophilic centers in other molecules, leading to the formation of stable products. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)chloride: Similar in structure but contains a chloride group instead of an isocyanate group.
N-(9-Fluorenylmethoxycarbonyl)amine: Contains an amine group instead of an isocyanate group.
Uniqueness
Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester is unique due to its isocyanate functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it particularly useful in organic synthesis and the modification of biomolecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(oxomethylidene)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-10-17-16(19)20-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAHDGNWVCEFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459521 | |
Record name | Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232951-82-5 | |
Record name | Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluorenylmethoxy carbonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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